3-(3,5-Dimethylphenyl)azetidine Hydrochloride
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Overview
Description
3-(3,5-Dimethylphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Preparation Methods
The synthesis of 3-(3,5-Dimethylphenyl)azetidine Hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent mixture of acetonitrile (MeCN) and methanol (MeOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(3,5-Dimethylphenyl)azetidine Hydrochloride undergoes various chemical reactions due to the ring strain and the presence of the nitrogen atom. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ring strain and the presence of the nitrogen atom make it a potent nucleophile, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-(3,5-Dimethylphenyl)azetidine Hydrochloride can be compared with other azetidine derivatives such as:
3,3-Difluoroazetidine Hydrochloride: This compound has fluorine substituents that enhance its lipophilicity and reactivity.
3-(3,5-Dimethoxyphenyl)azetidine Hydrochloride: The presence of methoxy groups increases its electron-donating properties, affecting its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-9(2)5-10(4-8)11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H |
InChI Key |
MPLTYVSFUOPQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CNC2)C.Cl |
Origin of Product |
United States |
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